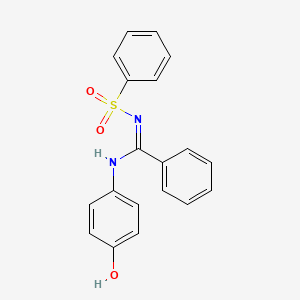![molecular formula C25H24N2O4 B2523924 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole CAS No. 314257-90-4](/img/structure/B2523924.png)
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole typically involves multiple steps:
-
Formation of the Nitroethyl Intermediate: : The initial step involves the nitration of 3,4-dimethoxybenzene to form 3,4-dimethoxynitrobenzene. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
-
Alkylation: : The nitro compound is then subjected to an alkylation reaction with 1-methyl-2-phenylindole. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, facilitating the nucleophilic attack on the nitroethyl group.
-
Cyclization: : The final step involves cyclization to form the indole ring system. This can be achieved through a variety of methods, including thermal cyclization or the use of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Reduction: : The compound can also undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Lewis acids such as aluminum chloride for substitution reactions.
Major Products
Reduction Products: Amino derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and indole ring makes it a candidate for drug development.
-
Medicine: : Potential use in the development of pharmaceuticals due to its structural similarity to known bioactive compounds. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
-
Industry: : Used in the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is not fully understood, but it is believed to involve several molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes and receptors in biological systems, particularly those involved in oxidative stress and inflammation.
-
Pathways Involved: : Potential pathways include the inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
3-[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]-1H-indole: : Lacks the methyl and phenyl groups, resulting in different chemical properties and biological activities.
-
3-[1-(3,4-Dimethoxyphenyl)-2-aminoethyl]-1-methyl-2-phenyl-1H-indole:
-
3-[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]-1-methyl-1H-indole: : Lacks the phenyl group, which affects its stability and interaction with biological targets.
Uniqueness
3-[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is unique due to the combination of its nitroethyl group and the indole ring system. This combination imparts distinct chemical reactivity and potential for diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-26-21-12-8-7-11-19(21)24(25(26)17-9-5-4-6-10-17)20(16-27(28)29)18-13-14-22(30-2)23(15-18)31-3/h4-15,20H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTLSESRJCWLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)
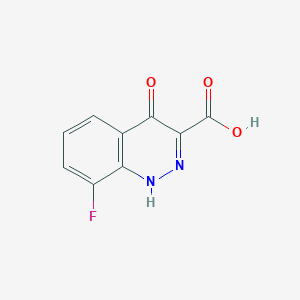
![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)
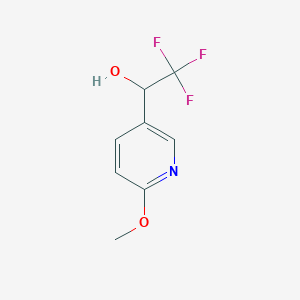
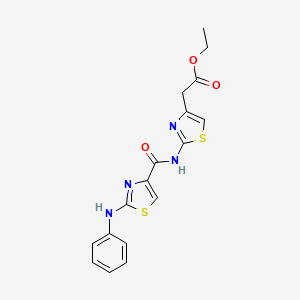
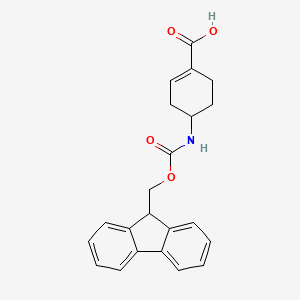
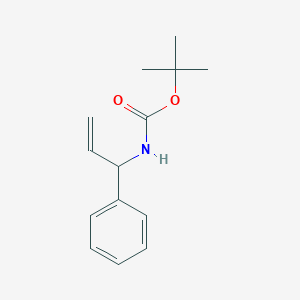

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)
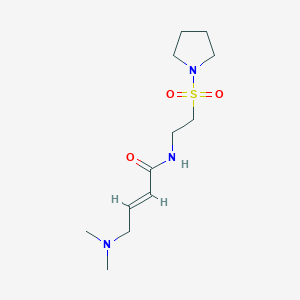
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2523862.png)
